

# Determining the Solubility of AC-P-Bromo-DL-phe-OH: A Technical Guide

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## Compound of Interest

Compound Name: AC-P-Bromo-DL-phe-OH

Cat. No.: B556362

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## Executive Summary

**AC-P-Bromo-DL-phe-OH**, also known as N-Acetyl-4-bromo-DL-phenylalanine, is a derivative of the amino acid phenylalanine with potential applications in pharmaceutical and biochemical research.<sup>[1][2]</sup> Understanding its solubility in various solvents is a critical parameter for its application in drug discovery, formulation development, and various experimental assays. This guide provides a comprehensive overview of the methodologies to determine the solubility of this compound. While specific quantitative solubility data for **AC-P-Bromo-DL-phe-OH** is not readily available in public literature, this document outlines the established experimental protocols that can be employed to generate this crucial data.

## Compound Profile: AC-P-Bromo-DL-phe-OH

- Synonyms: N-ALPHA-ACETYL-P-BROMO-DL-PHENYLALANINE, AC-P-BROMO-DL-PHENYLALANINE, ACETYL-4-BROMO-DL-PHENYLALANINE, AC-DL-PHE(4-BR)-OH<sup>[3]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>BrNO<sub>3</sub><sup>[1][3][4]</sup>
- Molecular Weight: 286.12 g/mol <sup>[1][4][5]</sup>
- Melting Point: 183-189 °C<sup>[1]</sup>

## Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **AC-P-Bromo-DL-phe-OH** in a range of solvents has not been published. Researchers are encouraged to determine this experimentally. The following table provides a template for recording solubility data in a structured and comparable manner.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
e.g., Water				
e.g., Phosphate-Buffered Saline (pH 7.4)				
e.g., Ethanol				
e.g., Methanol				
e.g., Dimethyl Sulfoxide (DMSO)				
e.g., Dichloromethane				
e.g., Acetone				

## Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.<sup>[6][7]</sup> This method involves achieving a state of equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent.

### Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for

equilibrium to be reached. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

## Materials and Equipment

- **AC-P-Bromo-DL-phe-OH** (solid)
- Selected solvents of high purity
- Vials with screw caps or sealed flasks
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  pore size)
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

## Detailed Experimental Procedure

- Preparation:
  - Accurately weigh an excess amount of **AC-P-Bromo-DL-phe-OH** into a series of vials. The excess amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
  - Add a precise volume of the desired solvent to each vial.
- Equilibration:
  - Securely cap the vials.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7] The time required may need to be determined empirically.
- Phase Separation:
  - After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
  - To ensure complete separation of the solid from the liquid phase, either:
    - Centrifuge the vials at a high speed.
    - Filter the supernatant using a syringe filter compatible with the solvent. It is crucial to discard the initial portion of the filtrate to prevent any adsorption effects from the filter membrane.
- Sample Analysis:
  - Carefully collect a precise aliquot of the clear, saturated supernatant.
  - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
  - Determine the concentration of **AC-P-Bromo-DL-phe-OH** in the diluted sample using a validated analytical method.

## Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of the compound and the desired sensitivity and selectivity.[8][9]

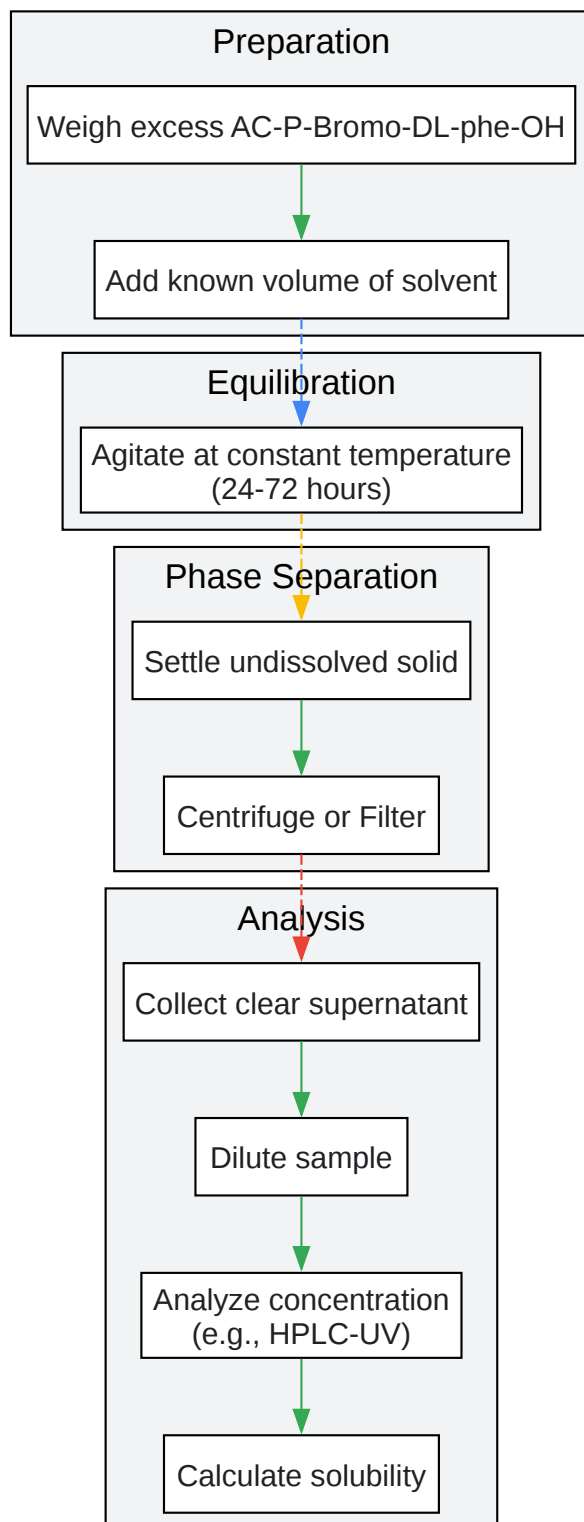
- High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method. A calibration curve should be prepared using standard solutions of **AC-P-Bromo-DL-phe-OH** of known concentrations. The presence of a chromophore in the molecule makes it suitable for UV detection.[8][9]

- UV-Vis Spectrophotometry: This is a simpler and faster method if the compound has a unique absorbance maximum and there are no interfering substances in the solvent. A calibration curve is also required.[\[8\]](#)
- Mass Spectrometry (MS): For very low solubility or complex matrices, LC-MS can provide high sensitivity and specificity.[\[10\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of **AC-P-Bromo-DL-phe-OH** using the shake-flask method.

## Workflow for Solubility Determination



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Caption: A flowchart of the shake-flask method for determining compound solubility.

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